
Threonyl-(O-tert-butyl)-phenylalanyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Threonyl-(O-tert-butyl)-phenylalanyl-proline is a synthetic compound that combines the amino acids threonine, phenylalanine, and proline, with a tert-butyl group attached to the threonine residue. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Threonyl-(O-tert-butyl)-phenylalanyl-proline typically involves the protection of amino acid functional groups, followed by coupling reactions to form the peptide bonds. The tert-butyl group is introduced to protect the hydroxyl group of threonine, which can be achieved using tert-butyl alcohol in the presence of an acid catalyst . The coupling of the protected amino acids can be performed using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Threonyl-(O-tert-butyl)-phenylalanyl-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in deprotected or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Threonyl-(O-tert-butyl)-phenylalanyl-proline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Threonyl-(O-tert-butyl)-phenylalanyl-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
Threonyl-phenylalanyl-proline: Lacks the tert-butyl group, making it less stable and more susceptible to degradation.
Threonyl-(O-tert-butyl)-seryl-proline: Similar structure but with serine instead of phenylalanine, leading to different biological properties.
Uniqueness
Threonyl-(O-tert-butyl)-phenylalanyl-proline is unique due to the presence of the tert-butyl group, which provides enhanced stability and protection against enzymatic degradation. This makes it a valuable tool in peptide synthesis and various research applications.
Propiedades
Número CAS |
38510-47-3 |
|---|---|
Fórmula molecular |
C22H33N3O5 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H33N3O5/c1-14(30-22(2,3)4)18(23)19(26)24-16(13-15-9-6-5-7-10-15)20(27)25-12-8-11-17(25)21(28)29/h5-7,9-10,14,16-18H,8,11-13,23H2,1-4H3,(H,24,26)(H,28,29)/t14-,16+,17+,18+/m1/s1 |
Clave InChI |
MIEUBNGIWYESFS-UBDQQSCGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)


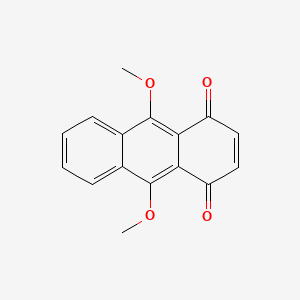
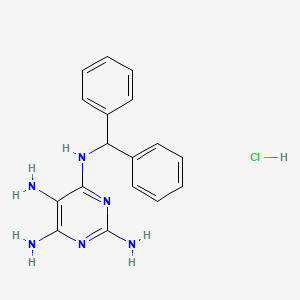
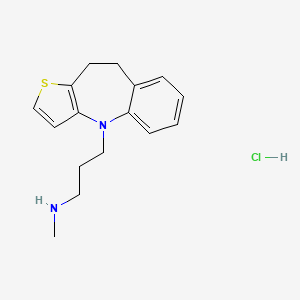
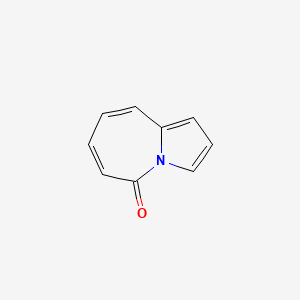
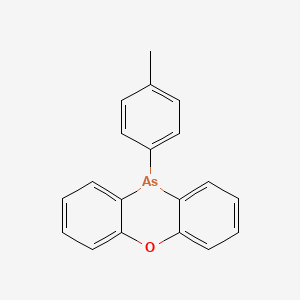

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
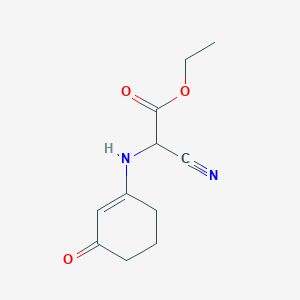
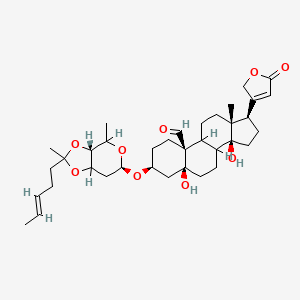
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)

